molecular formula C18H14BrN3O2 B2892514 1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione CAS No. 62955-53-7

1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione

Cat. No. B2892514
CAS RN: 62955-53-7
M. Wt: 384.233
InChI Key: GTZWHTRCZMLDEQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione, also known as BMBAD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BMBAD belongs to the class of azolidinediones, which are known to exhibit anticonvulsant, anti-inflammatory, and anti-tumor activities.

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. The compound's reactivity, facilitated by the presence of the bromophenyl and benzimidazolyl groups, allows for diverse chemical transformations. For instance, it can undergo photochemical cyclization to yield five- to seven-membered heterocyclic compounds, showcasing its utility in creating complex molecular architectures (Iida, Yuasa, & Kibayashi, 1978).

Material Science Applications

In material science, derivatives of 1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione have been explored for the development of new polymeric materials. These compounds can be utilized as building blocks for the synthesis of polyamides with specific properties, such as photoactivity, which is of interest for various technological applications (Mallakpour & Rafiee, 2007).

Potential Biological Activities

The bromophenyl and benzimidazolyl motifs present in 1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione are of significant interest in medicinal chemistry due to their potential biological activities. For example, derivatives of this compound have been investigated for their antimicrobial activities, demonstrating the potential for the development of new antimicrobial agents (Goudgaon & Basha, 2011). Furthermore, the compound has been used as a precursor for the synthesis of inhibitors targeting specific enzymes or biological pathways, illustrating its versatility in drug discovery (Hall et al., 2001).

properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methylbenzimidazol-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c1-11-20-14-4-2-3-5-15(14)21(11)16-10-17(23)22(18(16)24)13-8-6-12(19)7-9-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZWHTRCZMLDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(2-methylbenzimidazolyl)azolidine-2,5-dione

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